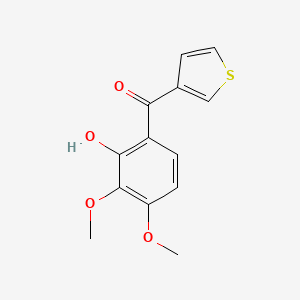
(2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone is a compound that combines a phenolic structure with a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone typically involves the condensation of 2-hydroxy-3,4-dimethoxybenzaldehyde with thiophene-3-carboxylic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
(2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic and thiophene derivatives.
科学的研究の応用
(2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
作用機序
The mechanism of action of (2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
(2-Hydroxy-3,4-dimethoxyphenyl)(furan-3-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(2-Hydroxy-3,4-dimethoxyphenyl)(pyrrole-3-yl)methanone: Similar structure but with a pyrrole ring instead of a thiophene ring.
(2-Hydroxy-3,4-dimethoxyphenyl)(benzothiophen-3-yl)methanone: Similar structure but with a benzothiophene ring instead of a thiophene ring
Uniqueness
The uniqueness of (2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone lies in its combination of a phenolic structure with a thiophene ring, which imparts distinct electronic and steric properties.
特性
CAS番号 |
121638-97-9 |
|---|---|
分子式 |
C13H12O4S |
分子量 |
264.30 g/mol |
IUPAC名 |
(2-hydroxy-3,4-dimethoxyphenyl)-thiophen-3-ylmethanone |
InChI |
InChI=1S/C13H12O4S/c1-16-10-4-3-9(12(15)13(10)17-2)11(14)8-5-6-18-7-8/h3-7,15H,1-2H3 |
InChIキー |
MSWLBIDXUQNWJW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C(=O)C2=CSC=C2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


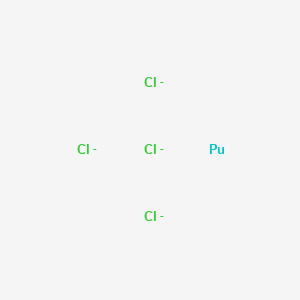
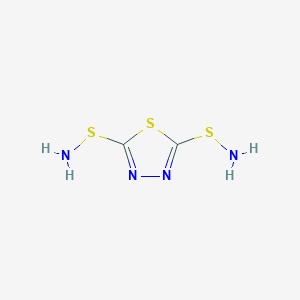
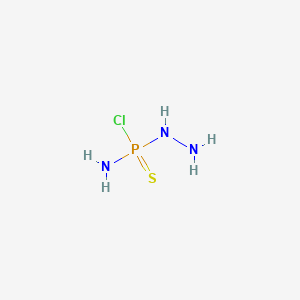
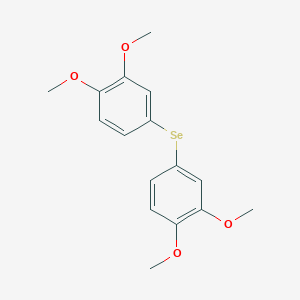
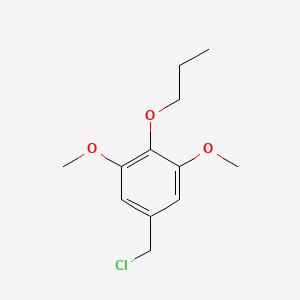
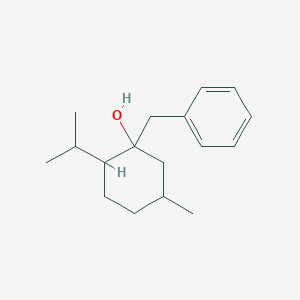
![8-Quinolinamine, 5-[(4-nitrophenyl)azo]-](/img/structure/B14284967.png)

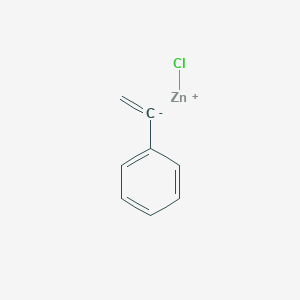
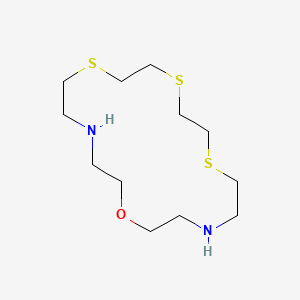
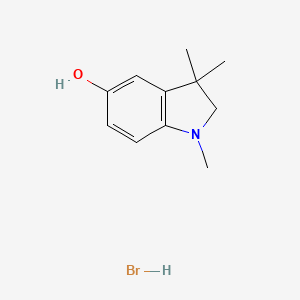
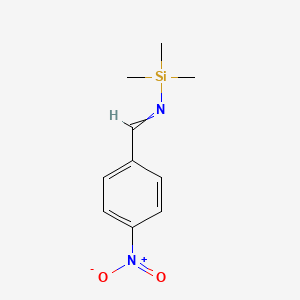
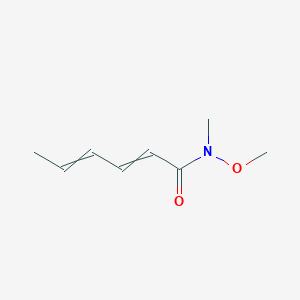
![[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol](/img/structure/B14285009.png)
